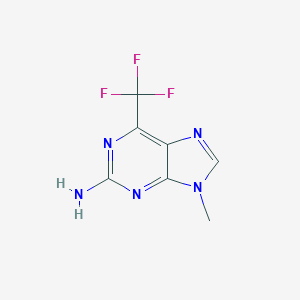

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine

Description

Properties

IUPAC Name |

9-methyl-6-(trifluoromethyl)purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N5/c1-15-2-12-3-4(7(8,9)10)13-6(11)14-5(3)15/h2H,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPNHMMJISXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=C(N=C21)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290157 | |

| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1744-14-5 | |

| Record name | 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67092 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC67092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-methyl-6-(trifluoromethyl)purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-methyl-6-(trifluoromethyl)-9H-purin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of the core purine scaffold followed by strategic functionalization.

Introduction and Strategic Approach

This compound is a substituted purine derivative. The presence of the trifluoromethyl group at the C6 position can significantly influence the molecule's metabolic stability and binding affinity to biological targets. The methyl group at the N9 position is a common feature in many biologically active nucleoside analogs, and the 2-amino group provides a key site for hydrogen bonding interactions.

The synthetic strategy outlined herein focuses on a convergent approach, first establishing the 2-amino-6-(trifluoromethyl)purine core, followed by a regioselective methylation at the N9 position. This approach allows for the potential diversification of the N9 substituent in future analog synthesis.

Part 1: Synthesis of the Core Intermediate: 2-Amino-6-(trifluoromethyl)purine

The synthesis of the key intermediate, 2-amino-6-(trifluoromethyl)purine, can be achieved through a multi-step sequence starting from 6-(trifluoromethyl)-2-thiouracil. This classic route involves the formation of a pyrimidine ring system, followed by cyclization to the purine.[1]

Reaction Scheme: Synthesis of 2-Amino-6-(trifluoromethyl)purine

Caption: Overall reaction scheme for the synthesis of the key intermediate, 2-Amino-6-(trifluoromethyl)purine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(Trifluoromethyl)uracil

-

Desulfurization: 6-(Trifluoromethyl)-2-thiouracil is converted to 6-(trifluoromethyl)uracil. This can be achieved by oxidation of the thio group followed by hydrolysis, or by other desulfurization methods.

Step 2: Synthesis of 5-Nitro-6-(trifluoromethyl)uracil

-

Nitration: 6-(Trifluoromethyl)uracil is nitrated at the 5-position using a strong nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, to yield 5-nitro-6-(trifluoromethyl)uracil.[1]

Step 3: Synthesis of 2,4-Dichloro-5-nitro-6-(trifluoromethyl)pyrimidine

-

Chlorination: The hydroxyl groups of 5-nitro-6-(trifluoromethyl)uracil are replaced with chlorine atoms using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline.[1] This step yields the highly reactive intermediate, 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine.

Step 4: Synthesis of 2,4-Diamino-5-nitro-6-(trifluoromethyl)pyrimidine

-

Amination: The chlorine atoms of 2,4-dichloro-5-nitro-6-(trifluoromethyl)pyrimidine are displaced by amino groups by reacting with ammonia. This reaction typically proceeds in a sealed vessel at elevated temperatures to afford 2,4-diamino-5-nitro-6-(trifluoromethyl)pyrimidine.[1]

Step 5: Synthesis of 2-Amino-6-(trifluoromethyl)purine

-

Reductive Cyclization: The final step to form the purine ring involves the reduction of the nitro group to an amino group, which then undergoes intramolecular cyclization. This is typically achieved using a reducing agent such as sodium dithionite or by catalytic hydrogenation, followed by reaction with a one-carbon source like formic acid or a derivative, to close the imidazole ring. This yields the desired 2-amino-6-(trifluoromethyl)purine.

Part 2: Regioselective N9-Methylation

The final step in the synthesis of this compound is the introduction of a methyl group at the N9 position of the purine ring. A significant challenge in the alkylation of purines is controlling the regioselectivity, as alkylation can occur at both the N7 and N9 positions, often leading to a mixture of isomers.[2]

Reaction Scheme: N9-Methylation of 2-Amino-6-(trifluoromethyl)purine

Caption: N9-methylation of the purine core, highlighting the potential for N7-isomer formation.

Causality Behind Experimental Choices for Regioselectivity

The ratio of N9 to N7 alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the steric and electronic properties of the purine substrate.

-

Steric Hindrance: The presence of a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. While the trifluoromethyl group is not exceptionally large, it can exert some influence.

-

Solvent Effects: The choice of solvent can impact the tautomeric equilibrium of the purine ring and the solvation of the purine anion, which in turn affects the accessibility of the N7 and N9 positions to the electrophile. Less polar solvents have been shown to improve N9 selectivity in some cases.[2]

-

Protecting Groups: In some synthetic strategies, protecting groups are employed to block one of the nitrogen atoms, directing alkylation to the desired position. However, this adds extra steps to the synthesis.

Proposed Experimental Protocol for N9-Methylation

-

Deprotonation: 2-Amino-6-(trifluoromethyl)purine is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to generate the purine anion.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to separate the desired N9-methylated product from the N7-isomer and any unreacted starting material.

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temperature | Expected Outcome |

| Nitration | Fuming HNO₃, H₂SO₄ | - | Cold | High yield of 5-nitro-6-(trifluoromethyl)uracil |

| Chlorination | POCl₃, N,N-dimethylaniline | Neat or high-boiling solvent | Reflux | Good conversion to the dichloro-pyrimidine |

| Amination | NH₃ | Ethanol or other polar solvent | Elevated (sealed tube) | Formation of the diamino-pyrimidine |

| Reductive Cyclization | Na₂S₂O₄, Formic Acid | Aqueous/Organic mixture | Varies | Formation of the 2-amino-6-(trifluoromethyl)purine core |

| N9-Methylation | CH₃I, K₂CO₃ | Acetonitrile | Room Temp. to 60°C | Mixture of N9 and N7 isomers, with N9 favored |

Conclusion and Future Perspectives

The described synthetic pathway provides a robust and logical approach to obtaining this compound. The key challenges lie in optimizing the conditions for each step to maximize yields and, particularly in the final methylation step, to achieve high regioselectivity for the desired N9 isomer. Further optimization of the methylation reaction, including screening of different bases, solvents, and methylating agents, could lead to an even more efficient synthesis. This foundational route opens the door for the synthesis of a variety of N9-substituted analogs for further investigation in drug discovery programs.

References

- Kaiser, C., & Burger, A. (1958). A Synthesis of 2-Amino-6-trifluoromethylpurine. The Journal of Organic Chemistry, 24(1), 113-114.

- Okamura, T., et al. (2020). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 5(1), 1-13.

Sources

Unraveling the Enigmatic Mechanism of Action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine: A Technical Guide for Researchers

Abstract

This technical guide addresses the mechanism of action of 9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine, a synthetic purine analogue. Direct research on the specific mechanism of this compound is not extensively available in peer-reviewed literature. Therefore, this document synthesizes information from studies on structurally related trifluoromethyl-substituted purine derivatives to propose potential mechanisms of action and to provide a framework for future investigation. We will explore potential molecular targets, signaling pathways, and experimental methodologies to elucidate its biological activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel purine analogues.

Introduction: The Therapeutic Potential of Substituted Purines

Purine analogues represent a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, viral infections, and neurological disorders[1]. Their structural similarity to endogenous purines allows them to interact with a multitude of biological targets, thereby modulating various cellular processes. The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and target affinity due to its strong electron-withdrawing nature and lipophilicity.

While the specific biological activity of this compound is not yet fully characterized, its structural features—a purine core, a methyl group at the N9 position, and a trifluoromethyl group at the C6 position—suggest several plausible mechanisms of action. This guide will delve into these possibilities, drawing parallels from existing research on similar compounds.

Potential Molecular Targets and Mechanisms of Action

Based on the known activities of trifluoromethyl-substituted purine analogues, we can hypothesize several potential mechanisms of action for this compound.

Kinase Inhibition

A primary mode of action for many purine analogues is the inhibition of protein kinases. The purine scaffold can mimic the ATP binding site of these enzymes, leading to competitive inhibition. The trifluoromethyl group can enhance binding affinity and selectivity. For instance, related compounds have shown inhibitory activity against kinases such as mTOR, a key regulator of cell growth and proliferation[2].

Caption: Hypothesized inhibition of the mTOR signaling pathway.

Antiviral Activity

Purine analogues are widely used as antiviral agents. They can act as chain terminators during viral DNA or RNA synthesis by being incorporated by viral polymerases. The trifluoromethyl group could influence the substrate specificity for viral versus host polymerases. Research on similar purine derivatives has demonstrated activity against rhinoviruses[3].

Caption: Workflow for assessing antiviral activity.

Anticancer and Cytotoxic Effects

Many purine analogues exhibit cytotoxic activity against cancer cells by interfering with DNA and RNA synthesis, leading to apoptosis. The trifluoromethyl group can enhance the cellular uptake and metabolic stability of the compound, thereby increasing its cytotoxic potential. Studies on other substituted purines have shown antiproliferative activity against various cancer cell lines[1][4].

Modulation of Neurological Pathways

Some purine derivatives can cross the blood-brain barrier and interact with targets in the central nervous system. They have been investigated for their anticonvulsant properties[5]. The mechanism often involves the modulation of ion channels or neurotransmitter receptors.

Proposed Experimental Protocols for Mechanism Elucidation

To investigate the true mechanism of action of this compound, a systematic experimental approach is required.

Kinase Inhibitory Screening

A broad-panel kinase screen is the first logical step to identify potential kinase targets.

Protocol: Kinase Glo® Luminescent Kinase Assay

-

Plate Preparation: Dispense 5 µL of kinase buffer and 1 µL of the test compound at various concentrations into a 96-well plate.

-

Kinase Addition: Add 2 µL of the desired kinase to each well.

-

Reaction Initiation: Add 2 µL of ATP solution to initiate the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well.

-

Luminescence Measurement: Incubate for 10 minutes and measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

Cell Viability and Cytotoxicity Assays

To assess anticancer potential, cell viability assays on a panel of cancer cell lines are essential.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data on Related Compounds

While specific data for the topic compound is unavailable, the following table summarizes inhibitory concentrations for a related compound to provide context for potential efficacy.

| Compound | Target | IC50 | Cell Line | Reference |

| 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines | Rhinovirus 1B | ~0.03 µM | - | [3] |

Conclusion and Future Directions

The precise mechanism of action of this compound remains to be elucidated. However, based on its structural similarity to other biologically active purine analogues, it is plausible that it functions as a kinase inhibitor, an antiviral agent, a cytotoxic compound, or a modulator of neurological pathways. The proposed experimental protocols provide a clear roadmap for researchers to systematically investigate its biological activities and uncover its therapeutic potential. Further studies involving target identification, structural biology, and in vivo efficacy models will be crucial to fully understand the pharmacological profile of this promising compound.

References

-

Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and Antirhinovirus Activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. Retrieved from [Link]

-

Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Purines database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved from [Link]

-

9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][4][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (n.d.). MDPI. Retrieved from [Link]

- 2, 6, 9-substituted purine derivatives having anti proliferative properties. (n.d.). Google Patents.

-

9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. (1988). Journal of Medicinal Chemistry, 31(5), 1005–1009. Retrieved from [Link]

-

Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir. (n.d.). PubMed. Retrieved from [Link]

-

Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). (2012). Journal of Medicinal Chemistry, 55(16), 7193–7207. Retrieved from [Link]

- 2-(2-amino-1,6-dihydro-6-oxo-purin-9-yl) methoxy-1,3-propanediol derivative. (n.d.). Google Patents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine - Amerigo Scientific [amerigoscientific.com]

A Prospective Analysis and Research Guide to the Biological Activity of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine

This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel purine derivative, 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine. Given the nascent state of research on this specific molecule, this guide is structured as a prospective research plan, offering a logical and scientifically rigorous pathway for elucidating its potential therapeutic value. The methodologies and insights presented are synthesized from established protocols for analogous purine compounds and are intended for an audience of researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigation

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of approved therapeutics.[1][2] The strategic placement of substituents on the purine ring can profoundly influence biological activity, leading to the development of agents with anticancer, antiviral, and anticonvulsant properties.[1][3][4] The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and altered electronic properties that can significantly impact target binding and cellular activity.

This guide focuses on the systematic evaluation of this compound, a compound whose biological profile remains to be characterized. The following sections will detail a proposed workflow, from chemical synthesis to in-depth biological testing, providing the theoretical and practical basis for each experimental step.

Synthesis and Characterization of this compound

A plausible synthetic route for the target compound can be conceptualized based on established purine chemistry. The proposed synthesis commences with a commercially available starting material and proceeds through a series of well-documented reactions.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the initial construction of the substituted purine core, followed by the introduction of the methyl group at the N9 position.

Diagram 1: Proposed Synthesis Workflow

Experimental Protocol: Synthesis

-

Step 1: Trifluoromethylation of 2-amino-6-chloropurine.

-

To a solution of 2-amino-6-chloropurine in a suitable aprotic solvent (e.g., DMF), add a trifluoromethylating agent (e.g., sodium triflinate in the presence of a copper catalyst).

-

Heat the reaction mixture under an inert atmosphere and monitor progress by TLC.

-

Upon completion, quench the reaction, extract the product, and purify by column chromatography.

-

-

Step 2: N9-Methylation.

-

Dissolve the product from Step 1 in an appropriate solvent (e.g., acetonitrile).

-

Add a methylating agent, such as methyl iodide, and a non-nucleophilic base (e.g., cesium carbonate).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction and purify the final product by recrystallization or column chromatography.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR | To confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry | To determine the molecular weight of the compound. |

| Elemental Analysis | To confirm the elemental composition. |

| HPLC | To assess the purity of the final compound. |

In Silico Screening and Target Prediction

Prior to extensive in vitro screening, computational methods can be employed to predict potential biological targets and guide the experimental design.

Diagram 2: In Silico Analysis Workflow

Methodology

-

Structural Similarity Searching: Utilize databases such as PubChem and ChEMBL to identify known compounds with similar structures and documented biological activities. This can provide initial hypotheses about potential targets.

-

Molecular Docking: Perform virtual screening by docking the structure of this compound against a library of known protein targets, particularly those associated with diseases like cancer and viral infections, where purine analogs have shown efficacy.[1][3]

In Vitro Biological Evaluation

Based on the activities of structurally related purines, a tiered screening approach is recommended.

Primary Screens

| Assay Type | Rationale | Example Cell Lines/Targets |

| Antiproliferative Activity | Many purine analogs exhibit cytotoxic effects on cancer cells.[1][2] | A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549). |

| Antiviral Activity | Purine derivatives have been developed as antiviral agents.[3] | Relevant viral models (e.g., Rhinovirus, Influenza). |

| Kinase Inhibition | The purine scaffold is a common feature in kinase inhibitors. | A panel of representative kinases (e.g., CDKs, EGFR). |

| Anticonvulsant Activity | Certain purine derivatives have shown anticonvulsant properties.[4] | In vitro models of neuronal hyperexcitability. |

Experimental Protocol: Antiproliferative Assay (MTT Assay)

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.

Mechanism of Action Studies

Should the primary screens reveal significant biological activity, subsequent experiments should be designed to elucidate the underlying mechanism of action.

Diagram 3: Mechanism of Action Investigation Pathway

Potential Mechanistic Studies

-

Target Engagement Assays: To confirm direct binding to the predicted target.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Western Blotting: To probe for changes in key signaling proteins.

Conclusion and Future Directions

This guide outlines a systematic and comprehensive research plan for the characterization of the biological activity of this compound. By following a logical progression from synthesis and in silico analysis to rigorous in vitro testing and mechanism of action studies, researchers can effectively elucidate the therapeutic potential of this novel compound. The insights gained from this proposed workflow will be instrumental in determining the future direction of its development as a potential therapeutic agent.

References

-

Amerigo Scientific. 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. Available at: [Link]

-

Mohamed, M. A., Al-Ghorbani, M., Che, P., et al. (2023). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Frontiers in Chemistry, 11, 1243385. Available at: [Link]

-

Liu, Y., Liu, H., & Zhang, W. (2012). Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. ResearchGate. Available at: [Link]

-

Thanna, S., Su, C., et al. (2016). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PLoS ONE, 11(1), e0147318. Available at: [Link]

-

Janas, A. M., Wsol, A., et al. (2022). Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres. Molecules, 27(19), 6599. Available at: [Link]

-

Liu, N., Pan, Z., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Bioorganic & Medicinal Chemistry Letters, 22(18), 5809-5813. Available at: [Link]

-

Yakovenko, V., Nevzorova, T., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(11), 3354. Available at: [Link]

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757-1763. Available at: [Link]

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1988). 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents. Journal of Medicinal Chemistry, 31(5), 1005-1009. Available at: [Link]

Sources

- 1. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-(2-Fluorobenzyl)-6-(alkylamino)-9H-purines. A new class of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labshake.com [labshake.com]

- 6. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

9-Methyl-6-(trifluoromethyl)-9h-purin-2-amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine, a fluorinated purine analog of significant interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and a proposed synthetic pathway based on established methodologies for related purine derivatives. Furthermore, it explores potential biological activities and applications by drawing parallels with structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, particularly in the areas of antiviral and anticancer research.

Introduction: The Significance of Fluorinated Purine Analogs

Purine analogs represent a cornerstone in the development of therapeutic agents, with wide-ranging applications as antiviral, anticancer, and immunosuppressive drugs. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence their biological activity. The high electronegativity and small size of fluorine can alter the electronic properties of the purine ring, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target enzymes and receptors through favorable electrostatic interactions. The trifluoromethyl group (CF₃), in particular, is a powerful modulator of physicochemical properties, increasing lipophilicity and often enhancing cell permeability.

This compound belongs to this promising class of molecules. Its structure, featuring a trifluoromethyl group at the 6-position and a methyl group on the purine nitrogen, suggests potential for unique biological activities. This guide aims to consolidate the available information and provide expert insights into the chemistry and potential utility of this compound.

Chemical Structure and Properties

The foundational step in understanding the potential of any new chemical entity is a thorough characterization of its structure and inherent properties.

Chemical Structure

The chemical structure of this compound is characterized by a purine core, which is a bicyclic aromatic heterocycle composed of fused pyrimidine and imidazole rings.

-

DOT Diagram of the Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value/Prediction | Source |

| CAS Number | 2789-03-9 | [1] |

| Molecular Formula | C₇H₆F₃N₅ | [1] |

| Molecular Weight | 217.15 g/mol | [1] |

| Predicted LogP | 1.5 - 2.5 | (Computational Prediction) |

| Predicted pKa (basic) | 3.0 - 4.0 (for the purine ring nitrogens) | (Based on related purines) |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | (Based on structure) |

Rationale behind predictions: The trifluoromethyl group significantly increases lipophilicity, suggesting a higher LogP value compared to its non-fluorinated analog. The basicity of the purine ring is expected to be reduced due to the electron-withdrawing nature of the trifluoromethyl group.

Synthesis and Characterization

A robust and efficient synthetic route is paramount for the exploration of any new chemical entity. While a specific protocol for this compound is not explicitly detailed in the literature, a plausible synthetic pathway can be designed based on established methodologies for the synthesis of substituted purines.[2]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step approach starting from a commercially available purine precursor. The key steps would likely involve the introduction of the trifluoromethyl group, followed by methylation and amination. A plausible retro-synthetic analysis suggests that a key intermediate would be a halogenated purine, which can then be functionalized.

-

DOT Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualization based on known reactions of purine derivatives and should be optimized for specific laboratory conditions.

Step 1: Methylation of 2-Amino-6-chloropurine

-

Reaction Setup: To a solution of 2-amino-6-chloropurine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

-

Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-6-chloro-9-methylpurine. The rationale for choosing methylation as the initial step is to protect the N9 position and direct the subsequent trifluoromethylation to the C6 position.

Step 2: Trifluoromethylation of 2-Amino-6-chloro-9-methylpurine

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), dissolve 2-amino-6-chloro-9-methylpurine (1 equivalent) in a suitable anhydrous solvent such as DMF or acetonitrile.

-

Addition of Reagents: Add a copper(I) catalyst (e.g., CuI, 0.1-0.2 equivalents) and the trifluoromethylating agent, such as (trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent, 1.5-2.0 equivalents), along with a fluoride source (e.g., potassium fluoride).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, quench with an aqueous solution of ammonium chloride, and extract the product with an organic solvent.

-

Purification: The combined organic extracts should be washed with brine, dried, and concentrated. The final product, this compound, can be purified by column chromatography. The choice of a copper-catalyzed cross-coupling reaction is a well-established method for the introduction of a trifluoromethyl group onto heterocyclic systems.

Characterization Techniques

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N9-methyl protons, a broad singlet for the C2-amino protons, and singlets for the C8-H proton of the purine ring.

-

¹³C NMR: The spectrum would show characteristic signals for the purine ring carbons, with the carbon of the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group would be expected.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching of the amino group and C-F stretching of the trifluoromethyl group.

-

Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Biological Activity and Applications

While no specific biological data for this compound has been reported, the activity of structurally related compounds provides valuable insights into its potential applications.

Antiviral Potential

A study on a series of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)purines demonstrated potent antirhinovirus activity.[2] This suggests that the 2-(trifluoromethyl)purine scaffold is a promising starting point for the development of antiviral agents. The mechanism of action for such compounds often involves the inhibition of viral polymerases or other enzymes crucial for viral replication. The structural similarity of this compound to these active compounds warrants its investigation as a potential antiviral agent against a range of viruses.

Anticancer Potential

Many purine analogs exhibit significant anticancer activity by acting as antimetabolites, interfering with DNA and RNA synthesis, or by inhibiting key cellular kinases. The trifluoromethyl group can enhance the cytotoxic effects of purine derivatives. Therefore, it is plausible that this compound could be screened for its antiproliferative activity against various cancer cell lines.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could confer selectivity for certain kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer and inflammatory disorders.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. The key to unlocking its therapeutic potential lies in its synthesis and subsequent biological evaluation.

Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a high-yielding and scalable synthetic protocol.

-

Comprehensive Characterization: Full spectroscopic and physicochemical characterization of the pure compound.

-

Biological Screening: Systematic screening against a panel of viruses, cancer cell lines, and kinases to identify potential therapeutic targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to establish clear SAR and guide the design of more potent and selective compounds.

References

-

Amerigo Scientific. 9-Methyl-2-(Trifluoromethyl)-9H-Purin-6-Amine. [Link]

-

Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antirhinovirus activity of 6-(dimethylamino)-2-(trifluoromethyl)-9-(substituted benzyl)-9H-purines. Journal of Medicinal Chemistry, 32(8), 1757–1763. [Link]

Sources

A Technical Guide to the Discovery and History of Purine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purines, a class of nitrogen-containing heterocyclic aromatic organic compounds, are fundamental to all known life. Consisting of a pyrimidine ring fused to an imidazole ring, their derivatives are integral components of nucleic acids—the very blueprint of life—in the form of adenine and guanine.[1] Beyond this central role, purine derivatives are pivotal in cellular metabolism and signaling, acting as energy currency (adenosine triphosphate - ATP), signaling molecules (cyclic adenosine monophosphate - cAMP), and coenzymes (e.g., NADH, coenzyme A).[2] This guide provides an in-depth exploration of the historical journey of purine derivatives, from their initial discovery and structural elucidation to the landmark synthetic methodologies and their profound impact on modern medicine.

Part 1: From Natural Sources to Structural Elucidation

The story of purine derivatives begins not in the laboratory, but with observations of their natural occurrence and physiological effects.

The Dawn of Discovery: Uric Acid and the Methylxanthines

The first purine derivative to be isolated was uric acid . In 1776, the Swedish chemist Carl Wilhelm Scheele identified this compound in human urine and kidney stones.[3][4] This discovery marked a significant step in understanding metabolic end products. Uric acid is the final product of purine catabolism in humans, and its overproduction or underexcretion leads to the painful condition known as gout, a fact that has been recognized for centuries.[3][4]

Long before their chemical structures were known, the physiological effects of certain purine-containing plants were well-established. The use of tea, coffee, and cocoa, containing the methylxanthines caffeine , theophylline , and theobromine , dates back centuries in various cultures.[5][6][7] These compounds were recognized for their stimulant properties, with tea being a popular drink in China's Tang Dynasty (618–907 AD) and coffee gaining popularity in Yemen around 1000 AD.[5] Asthmatics have historically used coffee and tea to alleviate airway obstruction.[8]

The Foundational Work of Emil Fischer

The late 19th and early 20th centuries witnessed the monumental contributions of German chemist Emil Fischer , who is widely regarded as the father of purine chemistry. His systematic investigation into the structures of uric acid and related compounds led to the coining of the term "purine" in 1884.[2] Fischer's groundbreaking work, for which he was awarded the Nobel Prize in Chemistry in 1902, involved elucidating the structures of caffeine, theobromine, theophylline, xanthine, and guanine.[9][10][11] He demonstrated that these seemingly disparate compounds were all derivatives of a common bicyclic purine core.[12] His research laid the chemical groundwork for the field of biochemistry and established a crucial link between chemistry and biology.[10] In 1898, Fischer achieved the first synthesis of purine itself from uric acid.[2]

Part 2: The Era of Chemical Synthesis

The structural elucidation of purines paved the way for the development of synthetic methodologies to construct this important heterocyclic system. These syntheses were not only academic triumphs but also enabled the production of a vast array of purine derivatives for biological and therapeutic investigation.

The Traube Purine Synthesis

One of the most versatile and enduring methods for constructing the purine ring is the Traube purine synthesis , first introduced in 1900.[13] This method involves the reaction of an amine-substituted pyrimidine with formic acid or its derivatives.[14] The general principle is to introduce a one-carbon fragment to bridge the nitrogen atoms of the amino groups at the C-5 and C-6 positions of a pyrimidine ring, followed by cyclodehydration to form the purine.[13][14]

Experimental Protocol: A Generalized Traube Synthesis

-

Nitrosation: A 4-amino-6-hydroxypyrimidine or 4,6-diaminopyrimidine is treated with a nitrosating agent, such as sodium nitrite, to introduce a nitroso group at the 5-position.[15][16]

-

Reduction: The nitroso group is then reduced to an amino group, typically using a reducing agent like ammonium sulfide or iron powder.[15][16] This yields a 4,5-diaminopyrimidine intermediate.

-

Ring Closure: The resulting diaminopyrimidine is reacted with a one-carbon source, such as formic acid or a chlorocarbonic ester, to facilitate the cyclization and formation of the purine ring system.[14][15]

Caption: Generalized workflow of the Traube purine synthesis.

Part 3: The Dawn of Rational Drug Design and Therapeutic Applications

The ability to synthesize purine derivatives opened the door to a new era of drug discovery. The pioneering work of George Hitchings and Gertrude Elion at Burroughs Wellcome in the mid-20th century revolutionized the field by introducing the concept of "rational drug design."[17][18][19] Instead of the traditional trial-and-error approach, they focused on understanding the differences in nucleic acid metabolism between normal cells and pathogens or cancer cells.[17][20] They hypothesized that by creating structural analogs of natural purines, they could interfere with the metabolic pathways essential for the growth of these rapidly dividing cells.[18][21]

Antimetabolites in Cancer Therapy

Hitchings and Elion's research led to the synthesis of several groundbreaking purine analogs for cancer treatment. By 1950, they had developed diaminopurine and thioguanine , which were effective in treating leukemia by blocking DNA production in cancerous white blood cells.[17][19][21] A further significant breakthrough was the development of 6-mercaptopurine (6-MP) .[21] This compound, created by substituting a sulfur atom for an oxygen atom on a purine molecule, proved to be a safer and more effective treatment for acute lymphoblastic leukemia in children, inducing complete remission for the first time in history.[17][18]

The Advent of Antiviral Purine Derivatives

The principles of rational drug design were also successfully applied to the development of antiviral agents. A landmark achievement was the synthesis of acyclovir , a guanosine analog, which is highly effective against herpes simplex virus (HSV).[22][23] Acyclovir is a prodrug that is selectively activated by a viral enzyme, thymidine kinase, only in infected cells. This targeted activation minimizes toxicity to normal, uninfected cells.[23] The success of acyclovir spurred the development of other nucleoside analogs, including zidovudine (AZT) , the first drug approved for the treatment of HIV.[24]

Mechanism of Action: Acyclovir

Caption: Simplified signaling pathway of acyclovir's mechanism of action.

Purine Derivatives in Immunomodulation and Beyond

The therapeutic applications of purine derivatives extend beyond cancer and viral infections. Allopurinol , another drug developed by Elion and Hitchings' team, is a cornerstone in the treatment of gout.[19] It acts by inhibiting xanthine oxidase, the enzyme responsible for the final steps of uric acid synthesis.[25] More recently, the discovery and characterization of purinergic receptors (P1 for adenosine and P2 for ATP/ADP) has unveiled the crucial role of purines in a vast array of physiological processes, including neurotransmission, inflammation, and immune responses.[26][27] This has opened up new avenues for drug development targeting these receptors for conditions such as chronic pain, autoimmune diseases, and neurodegenerative disorders.[26][28]

| Drug | Class | Primary Therapeutic Use | Year of First Major Report/Approval |

| 6-Mercaptopurine | Antimetabolite | Acute Lymphoblastic Leukemia | 1953 |

| Allopurinol | Xanthine Oxidase Inhibitor | Gout | 1963 |

| Acyclovir | Antiviral | Herpes Simplex Virus Infections | 1977 |

| Zidovudine (AZT) | Antiviral | HIV/AIDS | 1987 |

Part 4: Modern Perspectives and Future Directions

The field of purine derivative research continues to evolve at a rapid pace. The growing understanding of purinergic signaling pathways is driving the development of more selective and potent agonists and antagonists for various P1 and P2 receptor subtypes.[26][29] These efforts hold promise for the treatment of a wide range of diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[30][31]

Furthermore, medicinal chemists are exploring novel synthetic strategies to create hybrid molecules that incorporate purine scaffolds with other pharmacologically active moieties.[1] This approach aims to develop multi-targeted agents with improved efficacy and reduced side effects.[32] The structural versatility of the purine ring system ensures that it will remain a key pharmacophore in the discovery of new therapeutic agents for the foreseeable future.[30]

References

- A brief history of uric acid: From gout to cardiovascular risk factor. (2015-04-18).

- Uric acid. (2020-11-30). American Chemical Society.

- George Hitchings and Gertrude Elion. Science History Institute.

- Synthesis and Medicinal Uses of Purine. Pharmaguideline.

- Uric acid. Wikipedia.

- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. PubMed.

- TRAUBE PURINE SYNTHESIS.pptx. SlideShare.

- Chapter 6: The Discovery of Uric Acid. World Scientific Publishing.

- Gertrude B.

- Emil Fischer – Facts. NobelPrize.org.

- Gertrude Elion. American Chemical Society.

- 1-III) Traube Synthesis For Purine. Scribd.

- Emil Fischer. Institut für Experimentelle und Klinische Pharmakologie und Toxikologie.

- Gertrude Elion, Biochemist. (2007-12-04). Science History Institute.

- Gertrude B. Elion.

- Hermann Emil Fischer – The most outstanding chemist in history. (2016-09-17). Comptes Rendus de l'Académie des Sciences.

- Emil Fischer. Science History Institute.

- Emil Fischer. (2025-12-12). Britannica.

- Traube Purine Synthesis. Scribd.

- Traube purine synthesis. Slideshare.

- Basic Concepts. NCBI Bookshelf.

- Purinergic signalling: from discovery to current developments. PubMed Central.

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025-06-23). PubMed.

- The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflamm

- Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. (2023-02-28). SpringerLink.

- Uric Acid: the Past Decade. PubMed Central.

- Purinergic signaling: Diverse effects and therapeutic potential in cancer. PubMed Central.

- Purinergic Signalling: Therapeutic Developments. PubMed Central.

- Purine. Wikipedia.

- (PDF) Recent Development of Purine Derivatives and Their Biological Applications (2019-2024).

- Pharmaceuticals | Special Issue : Purine and Its Deriv

- Methylxanthines in 1989. Annals of Internal Medicine.

- In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors. MDPI.

- SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. (2009-02-04). VAST JOURNALS SYSTEM.

- Pharmacokinetics of Intravenous Acyclovir, Zidovudine, and Acyclovir-Zidovudine in Pregnant R

- Critical Review of Synthesis, Toxicology and Detection of Acyclovir. PubMed Central.

- Notes on the History of Caffeine Use.

- Purine Biosynthesis. News-Medical.Net.

- Primitive purine biosynthesis connects ancient geochemistry to modern metabolism. Semantic Scholar.

- Synthesis of Acyclovir | Mechanism of Action | In simple and easy way. (2020-05-11). YouTube.

- Uracil. Wikipedia.

- The Changing Landscape of Caffeine – The Diversity of Drugs: History, Effects, and Everything in Between. Clemson University Open Textbooks.

- THE BIOSYNTHESIS AND INTERCONVERSION OF PURINES AND THEIR DERIV

- Pharmacokinetics of Intravenous Acyclovir, Zidovudine, and Acyclovir-Zidovudine in Pregnant Rats. Antimicrobial Agents and Chemotherapy.

- Caffeine. Wikipedia.

Sources

- 1. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine - Wikipedia [en.wikipedia.org]

- 3. A brief history of uric acid: From gout to cardiovascular risk factor | European Federation of Internal Medicine [efim.org]

- 4. acs.org [acs.org]

- 5. Basic Concepts - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Changing Landscape of Caffeine – The Diversity of Drugs: History, Effects, and Everything in Between [opentextbooks.clemson.edu]

- 8. acpjournals.org [acpjournals.org]

- 9. nobelprize.org [nobelprize.org]

- 10. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 11. Emil Fischer | Science History Institute [sciencehistory.org]

- 12. Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer | Britannica [britannica.com]

- 13. Traube purine synthesis | PPTX [slideshare.net]

- 14. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]

- 15. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 16. scribd.com [scribd.com]

- 17. oncodaily.com [oncodaily.com]

- 18. acs.org [acs.org]

- 19. womenshistory.org [womenshistory.org]

- 20. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]

- 21. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]

- 22. vjs.ac.vn [vjs.ac.vn]

- 23. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics of Intravenous Acyclovir, Zidovudine, and Acyclovir-Zidovudine in Pregnant Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Uric acid - Wikipedia [en.wikipedia.org]

- 26. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Purinergic Signalling: Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In Silico Drug Design for Purinergic GPCRs: Overview on Molecular Dynamics Applied to Adenosine and P2Y Receptors [mdpi.com]

- 30. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine: A Guide to Target Identification and Validation

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of approved therapeutics.[1][2] Its inherent ability to interact with the ATP-binding sites of various enzymes has made it a "privileged structure" for drug discovery, particularly in oncology and virology.[1][2] This technical guide provides a comprehensive framework for elucidating the therapeutic targets of a specific, novel purine derivative: 9-Methyl-6-(trifluoromethyl)-9H-purin-2-amine. Due to the limited direct literature on this compound, this document establishes a strategic, hypothesis-driven approach. By analyzing the well-documented bioactivities of structurally related purine analogs, we can infer and prioritize potential therapeutic targets. The core of this guide is a detailed exposition of the experimental workflows required to rigorously validate these hypotheses, transforming a promising chemical entity into a well-characterized therapeutic candidate. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from the bench to the clinic.

Introduction: The Purine Scaffold and the Subject Compound

Purine analogs have a rich history in medicine, demonstrating efficacy as anticancer, antiviral, and immunosuppressive agents.[1][2][3] Their mechanism often involves mimicking natural purines to interfere with metabolic pathways or modulate the activity of key enzymes.[4][5] For instance, compounds like 6-mercaptopurine and fludarabine disrupt nucleic acid synthesis, proving effective in treating leukemias.[3][4] Others, such as acyclovir, are selectively activated by viral enzymes, making them potent antiviral therapies.[4]

The subject of this guide, this compound, is a synthetic purine derivative with distinct structural features that suggest a strong potential for biological activity.

Structural Features of Note:

-

Purine Core: Provides the fundamental scaffold for interaction with ATP-binding pockets.

-

9-Methyl Group: This modification blocks the site of ribosylation, suggesting the compound is unlikely to be incorporated into nucleic acids. This steers its potential mechanism away from DNA chain termination and towards the modulation of enzyme activity, such as kinases.[6]

-

6-(Trifluoromethyl) Group: The electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution of the purine ring, potentially influencing binding affinity and metabolic stability.

-

2-Amine Group: This group provides a key hydrogen bond donor, which can be critical for anchoring the molecule within a protein's binding site.

Given these features, we can hypothesize that this compound is likely to function as a modulator of protein function rather than as an antimetabolite that gets incorporated into DNA or RNA.

The Landscape of Substituted Purine Bioactivity: Inferring Potential Therapeutic Arenas

The therapeutic applications of purine analogs are broad and well-documented. By examining the activities of analogs with similar substitution patterns, we can delineate the most probable therapeutic areas for our compound of interest.

-

Oncology: A significant number of purine derivatives have been developed as anticancer agents.[1][2][5] Many of these function as inhibitors of protein kinases, which are often dysregulated in cancer.[1][2][6] The purine structure is adept at fitting into the ATP-binding pocket of kinases, making this a highly probable target class.[6] Additionally, purine analogs can induce apoptosis and inhibit cell cycle progression.[7][8]

-

Virology: Purine analogs are a cornerstone of antiviral therapy.[4][9] They can target viral polymerases or interfere with host cell enzymes that are essential for viral replication, such as inosine monophosphate dehydrogenase (IMPDH).[9][10] The demand for purines is elevated in virus-infected cells, making enzymes in the purine biosynthesis pathway attractive targets.[9][11][12]

-

Central Nervous System (CNS) Disorders: Purines, particularly adenosine and guanosine, are important neuromodulators in the CNS.[13][14][15] Analogs that can cross the blood-brain barrier have the potential to modulate neurotransmission and have shown therapeutic promise in models of neurodegenerative diseases and brain injury.[14][15][16]

Based on this landscape, the most promising avenues for investigation for this compound are in oncology and virology, with a secondary potential in CNS disorders. The primary molecular targets are likely to be protein kinases or enzymes involved in nucleotide metabolism.

Hypothesized Therapeutic Targets

Based on the structural analysis and the known activities of similar purine analogs, we propose the following classes of proteins as high-priority potential targets for this compound.

Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[1][17] The purine scaffold is a well-established ATP-competitive inhibitor of kinases.[2][6]

-

Scientific Rationale: The 9-methyl substitution prevents incorporation into nucleic acids, pointing towards an enzyme inhibitory role. The purine core with its 2-amino group can form key hydrogen bonds in the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The trifluoromethyl group can provide additional hydrophobic interactions.

-

Potential Kinase Families:

-

Cyclin-Dependent Kinases (CDKs): Many purine derivatives, such as olomoucine and purvalanol A, are potent CDK inhibitors.[6]

-

Glycogen Synthase Kinase-3 (GSK-3): Certain 8-arylated purines have shown inhibitory activity against GSK-3.[18]

-

Phosphatidylinositol 4-Kinase (PI4K): Purine derivatives have been identified as competitive inhibitors of PI4K.[19]

-

Enzymes of the Purine Biosynthesis Pathway

Virally infected cells and cancer cells have a high demand for nucleotides to support rapid replication.[9][11] Targeting the enzymes in the de novo purine synthesis pathway can be an effective therapeutic strategy.[11][12]

-

Scientific Rationale: As a purine analog, the compound could act as a feedback inhibitor or a competitive inhibitor of enzymes in this pathway.

-

Potential Enzyme Targets:

Experimental Validation Workflows

The following sections provide detailed, step-by-step methodologies to systematically investigate and validate the hypothesized therapeutic targets for this compound.

Initial Broad-Spectrum Biological Screening

The first step is to ascertain the general biological activity of the compound to guide further investigation.

Protocol 1: In Vitro Anticancer Cell Panel Screening

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which includes leukemias, lung, colon, breast, and other cancer types.[20][21]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.

-

Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[22]

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency and spectrum of activity.

Diagram 1: Anticancer Screening Workflow

Caption: Workflow for anticancer cell panel screening.

Target Validation: Protein Kinase Inhibition

If the initial screening reveals significant anticancer activity, the next logical step is to investigate the compound's effect on a panel of protein kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]

-

Materials:

-

A panel of recombinant protein kinases (e.g., CDK2, GSK-3, PI4K).

-

Corresponding kinase-specific substrate peptides.

-

ATP.

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ADP-Glo™ Kinase Assay Kit.

-

-

Assay Procedure:

-

In a 384-well plate, add 2.5 µL of serially diluted this compound or a DMSO control.

-

Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[17]

-

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |

| CDK2/Cyclin A | 50 | 8 |

| GSK-3β | 250 | 15 |

| PI4Kα | >10,000 | 25 |

| SRC | 800 | 5 |

Diagram 2: Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Target Validation: Cellular Pathway Modulation

To confirm that the compound affects the identified kinase target within a cellular context, a Western blot analysis can be performed to assess the phosphorylation status of a known downstream substrate.

Protocol 3: Western Blot for Target Engagement

-

Cell Treatment: Treat the most sensitive cancer cell line from Protocol 1 with varying concentrations of the compound for a short duration (e.g., 2 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a nitrocellulose membrane.

-

Immunoblotting:

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a key substrate of the target kinase (e.g., phospho-Rb for CDK2).

-

Probe a separate membrane or strip and re-probe the same membrane with an antibody for the total protein of the substrate to ensure equal loading.

-

Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the phosphorylated substrate with compound treatment indicates target engagement.

Direct Target-Binding Validation

To unequivocally demonstrate a direct interaction between the compound and its putative target protein, biophysical methods are employed.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Immobilize the purified recombinant target protein (e.g., CDK2) onto a sensor chip.

-

Binding Analysis:

-

Flow a series of concentrations of this compound over the chip surface.

-

Measure the change in the refractive index at the surface, which is proportional to the binding of the compound to the immobilized protein.

-

-

Data Analysis: Analyze the association and dissociation curves to determine the binding affinity (KD), as well as the on-rate (ka) and off-rate (kd).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to identify and validate the therapeutic targets of this compound. By leveraging the extensive knowledge base of purine analog bioactivity, we can rationally prioritize potential targets, with protein kinases standing out as the most probable candidates. The detailed experimental workflows provide a clear and rigorous path for confirming these hypotheses, from broad cellular screening to specific biophysical interaction analysis.

Successful validation of a primary target, such as a specific protein kinase, will open the door to further preclinical development. Future steps would include lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models of cancer, and comprehensive ADME-Tox profiling. The framework presented here serves as the crucial first step in translating a promising chemical structure into a potential therapeutic agent.

References

-

Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine analogues as kinase inhibitors: A review. Taipei Medical University. [Link]

-

Thiel, P., Röglin, L., Meissner, N., Hennig, S., Kohlbacher, O., & Ottmann, C. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Chemical Communications, 49(76), 8468-8470. [Link]

-

Williams, M. (1990). Purine Nucleosides and Nucleotides as Central Nervous System Modulators. Adenosine as the Prototypic Paracrine Neuroactive Substance. Annals of the New York Academy of Sciences, 603, 93-107. [Link]

-

Hilger, M., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. PubMed. [Link]

-

Naassila, M., et al. (2010). Novel 8-arylated purines as inhibitors of glycogen synthase kinase. PubMed. [Link]

-

Kaur, G., et al. (2022). Purines and pyrimidine biosynthesis inhibitors as antiviral targets. ResearchGate. [Link]

-

Carpenter, C. L., et al. (1994). Purine derivatives as competitive inhibitors of human erythrocyte membrane phosphatidylinositol 4-kinase. PubMed. [Link]

-

Stojiljkovic, M., et al. (2005). PURINE NUCLEOSIDE ANALOGUES AND THE CNS DISORDERS. IUIS. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Altenburg, J. D., et al. (2015). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. PubMed. [Link]

-

Adami, C., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link]

-

Lanznaster, D., et al. (2016). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. PMC. [Link]

-

Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

-

EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. EurekAlert!. [Link]

-

Stondus, J. (2022). Various purine derivatives Antiviral activity: Virus-infected cells... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Purine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

-

Popovic, B., et al. (2016). Purine nucleoside analogs in the therapy of cancer and neuroinflammation. ResearchGate. [Link]

-

Wang, C. (2017). How to validate small-molecule and protein interactions in cells? ResearchGate. [Link]

-

Smith, J., et al. (n.d.). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. PMC. [Link]

-

Painter, G. R. (2021). Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research. ASM Journals. [Link]

-

Thiel, P., et al. (2013). Virtual screening and experimental validation reveal novel small-molecule inhibitors of 14-3-3 protein–protein interactions. Chemical Communications. [Link]

-

Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. [Link]

-

Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. [Link]

-

De La Cueva, G., et al. (2025). Purine but Not Pyrimidine De Novo Nucleotide Biosynthesis Inhibitors Strongly Enhance the Antiviral Effect of Corresponding Nucleobases Against Dengue Virus. MDPI. [Link]

-

Ivanov, A. V., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. PMC. [Link]

-

Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Cheson, B. D. (1996). Perspectives on purine analogues. PubMed. [Link]

-

Zhou, P., et al. (2018). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

-

The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. (2025). Journal of Young Pharmacists. [Link]

-

Pyrimidine and Purine Analogues, Effects on Cell Cycle Regulation and the Role of Cell Cycle Inhibitors to Enhance Their Cytotoxicity. (n.d.). Taylor & Francis Online. [Link]

-

Robak, T., et al. (2010). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. MDPI. [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Perspectives on purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Purine nucleosides and nucleotides as central nervous system modulators. Adenosine as the prototypic paracrine neuroactive substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 15. Neuromodulatory Effects of Guanine-Based Purines in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. imsi.rs [imsi.rs]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Novel 8-arylated purines as inhibitors of glycogen synthase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]